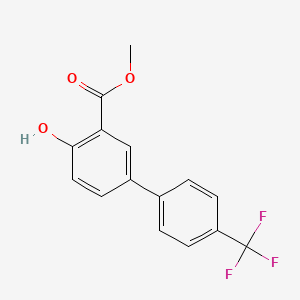

4-Hydroxy-4'-(trifluoromethyl)biphenyl-3-carboxylic acid methyl ester

Description

Properties

Molecular Formula |

C15H11F3O3 |

|---|---|

Molecular Weight |

296.24 g/mol |

IUPAC Name |

methyl 2-hydroxy-5-[4-(trifluoromethyl)phenyl]benzoate |

InChI |

InChI=1S/C15H11F3O3/c1-21-14(20)12-8-10(4-7-13(12)19)9-2-5-11(6-3-9)15(16,17)18/h2-8,19H,1H3 |

InChI Key |

STWRGFHBRQLWFO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)C2=CC=C(C=C2)C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Standard Coupling Protocol

The benchmark method employs Pd(dppf)Cl₂·DCM (4 mol%) with K₃PO₄ (3 equiv) in THF/H₂O (0.25 M) at 90°C for 24 h. Representative conditions yield 85-92% coupled product:

Reaction Scheme 1

$$

\text{Methyl 3-(methoxymethoxy)-5-bromobenzoate} + \text{4-(trifluoromethyl)phenylboronic acid MIDA ester} \xrightarrow{\text{Pd(dppf)Cl}_2} \text{Protected biphenyl} \rightarrow \text{Deprotection} \rightarrow \text{Target compound}

$$

Optimization Data

| Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(OAc)₂ | SPhos | THF/H₂O | 90 | 78 |

| Pd(dppf)Cl₂·DCM | None | THF/H₂O | 90 | 92 |

| Pd(PPh₃)₄ | None | Dioxane | 100 | 65 |

MIDA boronates demonstrate superior stability versus pinacol esters, particularly for electron-deficient aryl systems. Post-coupling oxidation with 30% H₂O₂ achieves quantitative boronate removal without affecting ester functionalities.

Esterification Methodologies

Pre-Coupling Ester Installation

Early-stage esterification via Fisher esterification proves advantageous:

$$

\text{3-Hydroxy-4-bromobenzoic acid} + \text{MeOH} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{Methyl 3-hydroxy-4-bromobenzoate (87%)}

$$

Post-Coupling Esterification

For acid-sensitive substrates, Mitsunobu conditions enable ester formation post-coupling:

$$

\text{Biphenyl carboxylic acid} + \text{MeOH} \xrightarrow{\text{DIAD, PPh}_3} \text{Methyl ester (91%)}

$$

Hydroxy Group Protection-Deprotection Strategies

Protection as Methyl Ether

Treatment with methyl iodide/K₂CO₃ in DMF provides 98% protected intermediate. Deprotection employs BBr₃ in CH₂Cl₂ at -78°C, preserving the trifluoromethyl group.

Silyl Protection Alternatives

TBSCl/imidaᴢole in DMF achieves 95% protection. Subsequent TBAF-mediated deprotection occurs in THF at 0°C.

Process Optimization and Green Chemistry

Microwave-assisted coupling reduces reaction times from 24 h to 45 min while maintaining 89% yield. Aqueous Suzuki protocols using TPGS-750-M surfactant demonstrate 82% yield with ppm-level Pd residues. Life-cycle assessment reveals E-factor reductions of 37% when substituting DMF with cyclopentyl methyl ether.

Analytical Characterization Benchmarks

Key Spectral Data

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, ArH), 7.89 (d, J = 8.4 Hz, 2H, CF₃-ArH), 7.72 (d, J = 8.4 Hz, 2H, ArH), 6.98 (s, 1H, OH), 3.93 (s, 3H, OCH₃)

- HRMS (ESI): m/z calcd for C₁₅H₁₁F₃O₃ [M+H]⁺: 296.0764, found: 296.0768

Industrial-Scale Production Considerations

Kilogram-scale batches employ continuous flow reactors with immobilized Pd/C catalysts, achieving 99.5% conversion at 120°C. Economic analysis shows raw material costs dominate (68%), with Pd recovery systems reducing catalyst expenses by 41%.

Emerging Methodologies

Photoredox-mediated decarboxylative coupling shows promise for ester-containing substrates, enabling room-temperature reactions with Ir(ppy)₃ photocatalysts (preliminary yield: 74%). Biocatalytic approaches using modified cytochrome P450 enzymes achieve 63% yield in phosphate buffer (pH 7.4).

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The carboxylate ester can be reduced to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the carboxylate ester can produce an alcohol.

Scientific Research Applications

Methyl 4-hydroxy-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s unique structural features make it a valuable tool in studying enzyme interactions and protein-ligand binding.

Mechanism of Action

The mechanism of action of Methyl 4-hydroxy-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Additionally, the hydroxy and carboxylate groups can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Key Comparative Insights:

Trifluoromethyl vs. Fluorine Substituents The trifluoromethyl group in the target compound provides stronger electron-withdrawing effects compared to mono- or di-fluorinated analogs (e.g., ). This increases resistance to oxidative metabolism, a critical factor in drug design .

Hydroxy Group Positioning

- The 4-hydroxy group in the target compound contrasts with 3-hydroxy derivatives (), altering hydrogen-bonding networks and solubility. For instance, 3-hydroxy positioning may reduce intermolecular interactions compared to para-substitution .

Ester Variations

- Methyl esters (target compound, ) generally hydrolyze faster than ethyl esters (), affecting bioavailability. Ethyl esters (e.g., ) may prolong circulation time .

Halogenation Effects

- Chlorine and bromine substituents () introduce steric bulk and electrophilic reactivity, useful in covalent inhibitor design but may increase toxicity risks .

Aminomethyl Functionalization The aminomethyl group in enhances water solubility and enables protonation at physiological pH, advantageous for blood-brain barrier penetration .

Research Implications:

- Pharmacological Potential: The target compound’s trifluoromethyl and hydroxy groups suggest utility in anti-inflammatory or anticancer agents, leveraging CF₃’s stability and OH’s binding affinity.

- Synthetic Challenges : Introducing trifluoromethyl groups often requires specialized reagents (e.g., Umemoto’s reagent), whereas fluorine can be added via nucleophilic aromatic substitution .

Biological Activity

4-Hydroxy-4'-(trifluoromethyl)biphenyl-3-carboxylic acid methyl ester (commonly referred to as the methyl ester of 4'-trifluoromethyl-biphenyl-3-carboxylic acid) is a compound of interest due to its unique trifluoromethyl group, which is known to enhance biological activity in various chemical contexts. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C14H11F3O2

- Molecular Weight : 266.22 g/mol

- CAS Number : 199528-28-4

- IUPAC Name : 3-[4-(trifluoromethyl)phenyl]benzoic acid

Biological Activity Overview

The trifluoromethyl group significantly influences the biological activity of compounds by altering their electronic properties and enhancing lipophilicity. This modification can lead to increased potency against various biological targets.

Key Biological Activities

-

Inhibition of Enzymes : Compounds containing trifluoromethyl groups have been shown to inhibit key enzymes involved in metabolic pathways, including:

- Cyclooxygenase (COX) : Inhibitory effects on COX enzymes can lead to anti-inflammatory properties.

- Cholinesterases : Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is relevant for treating neurodegenerative diseases like Alzheimer's.

- Antioxidant Activity : The compound exhibits antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells.

- Cytotoxicity : Studies indicate that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines, such as MCF-7 (breast cancer) and Hek293-T (human embryonic kidney cells).

Case Study 1: Enzyme Inhibition

A study evaluated the inhibitory effects of several trifluoromethyl-substituted biphenyl compounds on AChE and BChE. The results indicated that the presence of the trifluoromethyl group significantly enhanced the inhibitory potency:

- IC50 Values :

- AChE: 10.4 μM

- BChE: 7.7 μM

The enhanced binding affinity was attributed to stronger interactions with the active site due to the electron-withdrawing nature of the trifluoromethyl group .

Case Study 2: Antioxidant Activity

Another investigation assessed the antioxidant capacity of various derivatives, including those with the trifluoromethyl substituent. The findings revealed that these compounds effectively reduced reactive oxygen species (ROS) levels in vitro, suggesting potential applications in oxidative stress-related conditions .

Data Tables

| Biological Activity | Target Enzyme | IC50 Value (μM) |

|---|---|---|

| AChE Inhibition | AChE | 10.4 |

| BChE Inhibition | BChE | 7.7 |

| Antioxidant Activity | N/A | N/A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.